molecular formula C34H62O10X2 B1174789 tosufloxacin CAS No. 152832-05-8

tosufloxacin

Cat. No.: B1174789
CAS No.: 152832-05-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tosufloxacin is a broad-spectrum, third-generation fluoroquinolone antibiotic compound used in pharmaceutical and microbiological research. Its primary mechanism of action involves the potent inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV . By binding to and stabilizing the DNA-enzyme complex, this compound disrupts DNA replication, transcription, and repair, leading to the accumulation of lethal double-stranded DNA breaks and eventual bacterial cell death . This dual-target mechanism provides a broad spectrum of antibacterial activity and helps reduce the likelihood of resistance development. Research into this compound has highlighted its significant efficacy against Gram-positive and Gram-negative bacteria, including drug-resistant strains . Notably, in vitro studies have identified this compound as having exceptionally high activity against Staphylococcus aureus persisters—dormant bacterial cells that contribute to recurrent and chronic infections—demonstrating an ability to eradicate these populations completely within days . Its research applications extend to studying community-acquired pneumonia, bronchitis, sinusitis, and otitis media, with a particular focus on its potential as a therapeutic option against macrolide-resistant Mycoplasma pneumoniae (MRMP) . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers should handle this compound in accordance with their laboratory's safety protocols for chemical and pharmaceutical agents.

Properties

CAS No.

152832-05-8

Molecular Formula

C34H62O10X2

Synonyms

1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, (R)- (9CI)

Origin of Product

United States

Mechanism of Action

Tosufloxacin (B10865) exerts its antibacterial effect by targeting key bacterial enzymes involved in DNA replication and maintenance: DNA gyrase (also known as topoisomerase II) and topoisomerase IV. patsnap.compatsnap.comasm.orgrjptonline.orgnih.gov These enzymes are crucial for processes such as DNA replication, transcription, repair, and recombination. patsnap.compatsnap.com

DNA gyrase is responsible for introducing negative supercoils into DNA, a process essential for unwinding the DNA helix during replication and transcription. patsnap.compatsnap.com Topoisomerase IV is primarily involved in the separation of interlinked daughter DNA molecules following replication. patsnap.compatsnap.com

This compound inhibits these enzymes by binding to the DNA-enzyme complex, stabilizing the transient double-strand breaks that are normally part of the enzymes' catalytic cycle. patsnap.com This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of broken DNA fragments within the bacterial cell. patsnap.com The accumulation of DNA damage triggers lethal events, ultimately resulting in bacterial cell death. patsnap.com

The dual targeting of both DNA gyrase and topoisomerase IV contributes to this compound's broad-spectrum antibacterial activity and its efficacy against a wide range of bacterial pathogens. patsnap.compatsnap.com While the primary target can vary between bacterial species (DNA gyrase often being the primary target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria), this compound's activity against both is significant. asm.orgrjptonline.orgnih.gov Studies have investigated the inhibitory concentrations (IC50s) of this compound against these enzymes in specific bacteria, such as Enterococcus faecalis. asm.org

Antibacterial Spectrum and in Vitro Activity

Tosufloxacin (B10865) demonstrates a broad antibacterial spectrum, encompassing Gram-positive and Gram-negative bacteria, as well as anaerobic organisms. taylorandfrancis.comresearchgate.netijpsonline.comnih.govasm.orgkarger.com Research has provided detailed findings on its in vitro activity against various bacterial species, often comparing its potency to other fluoroquinolones.

In vitro studies have shown that this compound generally possesses greater potency than some other fluoroquinolones, including ciprofloxacin (B1669076) and levofloxacin (B1675101), against certain bacteria. nih.govasm.orgnih.gov For instance, it has shown higher activity against Gram-positive species tested compared to ciprofloxacin and temafloxacin. nih.gov Against members of the Enterobacteriaceae, ciprofloxacin was found to be slightly more active than this compound, while this compound was more active than temafloxacin. nih.gov

This compound has demonstrated potent activity against major causative bacteria of pneumonia and otitis media in pediatric patients, including Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis. researchgate.net Studies evaluating its activity against S. pneumoniae (including penicillin-intermediate and penicillin-resistant strains) have shown it to be among the most potent antibiotics tested. researchgate.net Against H. influenzae, including β-lactamase-negative ampicillin-susceptible (BLNAS) and resistant (BLNAR) strains, this compound has shown very low MIC90 values. researchgate.net All tested strains of Neisseria spp., Haemophilus influenzae, and Moraxella catarrhalis were inhibited by low concentrations of this compound. nih.gov

Its activity against anaerobic bacteria has also been highlighted, with this compound being reported as the most active quinolone against tested anaerobic organisms. nih.govnih.govkarger.com Minimum Inhibitory Concentration (MIC) values have been determined for various anaerobic species. nih.gov

Furthermore, this compound has shown promising in vitro activity against challenging bacterial forms like persister cells and biofilms. It has demonstrated high activity against Staphylococcus aureus persisters, even eradicating them within a relatively short period in in vitro studies. nih.govmdpi.com This activity has been linked to the presence of the 2,4-difluorophenyl group in its structure. nih.govmdpi.com Studies have also indicated its efficacy in disrupting and killing Haemophilus influenzae cells within biofilms. mdpi.combrieflands.com

The following table summarizes some reported in vitro activity data for this compound:

Protein binding of this compound has been reported, averaging around 60% across a range of concentrations. nih.gov Human serum at a concentration of 70% has been shown to decrease the bactericidal activity of this compound by approximately four-fold in vitro. nih.gov

Research into Specific Applications and Efficacy

Interaction with Bacterial Type II Topoisomerases

Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are critical for managing DNA topology. DNA gyrase is primarily responsible for introducing negative supercoils into DNA, a process essential for unwinding the DNA helix during replication and transcription. patsnap.compatsnap.com Topoisomerase IV is mainly involved in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. patsnap.compatsnap.com this compound targets these enzymes with high specificity and binding affinity. patsnap.com

DNA Gyrase Inhibition Kinetics and Binding Dynamics

This compound inhibits bacterial DNA gyrase by stabilizing the transient breaks normally introduced by the enzyme. patsnap.com This stabilization prevents the re-ligation of DNA strands, leading to the accumulation of broken DNA fragments. patsnap.com While specific detailed kinetic and binding dynamics data (like precise k_on, k_off, or K_d values) for this compound's interaction with DNA gyrase across various species were not extensively detailed in the search results, its inhibitory effect on this enzyme is well-established. patsnap.compatsnap.comontosight.ai Studies comparing this compound to other quinolones have measured inhibitory concentrations (IC50 values) against DNA gyrase from different bacterial species. nih.govoup.comnih.govasm.orgasm.org

Topoisomerase IV Inhibition Kinetics and Binding Dynamics

Similar to its action on DNA gyrase, this compound inhibits topoisomerase IV by trapping the enzyme-DNA cleavage complex. patsnap.com This prevents the re-ligation of DNA breaks made by topoisomerase IV during decatenation. patsnap.com Research indicates that this compound exhibits potent inhibitory activity against topoisomerase IV. nih.govoup.comnih.govasm.orgasm.orgnih.gov Comparative studies using IC50 values demonstrate its effectiveness against this enzyme in various bacterial pathogens. nih.govoup.comnih.govasm.orgasm.orgnih.gov

Comparative Sensitivity of Target Enzymes across Bacterial Species (e.g., Enterococcus faecalis, Staphylococcus aureus, Streptococcus pneumoniae)

The sensitivity of bacterial DNA gyrase and topoisomerase IV to this compound can vary depending on the bacterial species. In Enterococcus faecalis, enzymatic analysis has shown that topoisomerase IV is generally more sensitive than DNA gyrase to inhibition by this compound and other quinolones, based on IC50 values. nih.govnih.govasm.orgasm.org However, genetic studies in E. faecalis have sometimes suggested DNA gyrase as the primary target, indicating that other factors can influence the bacterial killing pathway. nih.govnih.govasm.orgasm.org

For Staphylococcus aureus, studies purifying DNA gyrase and topoisomerase IV have shown that the IC50 values of this compound against topoisomerase IV are significantly lower (2 to 20 times) than those for DNA gyrase. nih.govnih.gov These enzymatic results support genetic evidence suggesting that topoisomerase IV is the primary target of newer quinolones, including this compound, in quinolone-susceptible strains of S. aureus. nih.govnih.gov

In Streptococcus pneumoniae, the IC50 values of this compound against DNA gyrase were found to be higher than those against topoisomerase IV. oup.comnih.gov This suggests that topoisomerase IV may be a more sensitive target for this compound in S. pneumoniae compared to DNA gyrase. oup.comnih.gov

The following table summarizes representative IC50 data for this compound against DNA gyrase and Topoisomerase IV in selected bacterial species, illustrating the differential enzyme sensitivity:

Bacterial SpeciesEnzymeThis compound IC50 (µg/ml)Source
Enterococcus faecalisDNA Gyrase11.6 nih.govasm.org
Enterococcus faecalisTopoisomerase IV3.89 nih.govasm.org
Staphylococcus aureusDNA GyraseHigher than Topo IV nih.govnih.gov
Staphylococcus aureusTopoisomerase IV1.8 nih.govnih.gov
Streptococcus pneumoniaeDNA GyraseHigher than Topo IV oup.comnih.gov
Streptococcus pneumoniaeTopoisomerase IVLower than Gyrase oup.comnih.gov

Note: Specific IC50 values for S. aureus and S. pneumoniae gyrase were not explicitly provided for this compound in the snippets, only relative comparisons to Topoisomerase IV inhibition.

Elucidation of Primary and Secondary Enzyme Targets

The primary target of quinolones, including this compound, can vary between bacterial species. In many Gram-negative bacteria, DNA gyrase is considered the primary target, while topoisomerase IV is the secondary target. nih.govencyclopedia.pub Conversely, in many Gram-positive bacteria, topoisomerase IV often serves as the primary target, with DNA gyrase being the secondary target. encyclopedia.pub

For this compound, research indicates that in Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV appears to be the primary target based on lower IC50 values compared to DNA gyrase. oup.comnih.govnih.govnih.gov In Enterococcus faecalis, while enzymatic data suggests topoisomerase IV is more sensitive, genetic data has sometimes pointed to DNA gyrase as the primary target, highlighting the complexity in definitively assigning a single primary target across all species. nih.govnih.govasm.orgasm.org

Downstream Cellular Consequences of Topoisomerase Poisoning

The inhibition and trapping of DNA gyrase and topoisomerase IV by this compound lead to significant downstream cellular consequences that ultimately result in bacterial cell death. patsnap.compatsnap.com

Induction of DNA Strand Breaks and DNA Damage Response

The stabilization of the enzyme-DNA cleavage complexes by this compound results in the accumulation of double-strand breaks in the bacterial DNA. patsnap.compatsnap.com These accumulated DNA breaks are potent triggers of the bacterial DNA damage response, including the SOS response. patsnap.comasm.org The SOS response is a complex regulatory network that is activated in response to extensive DNA damage and involves the induction of various genes involved in DNA repair and damage tolerance. asm.org While the SOS response can attempt to repair the damage, the persistent presence of this compound and the overwhelming number of DNA breaks lead to a cascade of lethal events, culminating in bacterial cell death. patsnap.compatsnap.com Studies have also shown that this compound can induce DNA strand breaks under visible light irradiation, suggesting a potential for phototoxic DNA damage. nih.govjst.go.jp

Mechanisms of Bacterial Cell Death

The accumulation of stabilized DNA-enzyme complexes and the resulting DNA fragmentation trigger a cascade of lethal events within the bacterial cell patsnap.com. This extensive DNA damage prevents bacteria from replicating their DNA and producing essential proteins, processes vital for their survival and proliferation patsnap.compatsnap.com.

The manner in which bacterial cell death occurs following fluoroquinolone treatment, including this compound, can depend on how the ternary complex (DNA-enzyme-drug) is processed nih.gov. If the complex remains unprocessed, it can block cellular machinery involved in DNA transcription and replication, leading to inhibited bacterial growth and a slower form of cell death nih.gov. Conversely, if the target enzyme dissociates from the complex, the unrepaired DNA breaks result in chromosomal fragmentation and rapid cell death nih.gov.

Studies on antibiotic-induced bacterial cell death have revealed that it can exhibit physiological and biochemical hallmarks similar to apoptosis, a form of programmed cell death observed in eukaryotic organisms nih.gov. These hallmarks can include DNA fragmentation, chromosomal condensation, and changes in the bacterial cell membrane nih.gov. While the precise mechanisms linking fluoroquinolone action to these apoptosis-like events in bacteria are still being investigated, the DNA damage induced by this compound is a primary driver of the cell death process patsnap.comnih.gov.

Furthermore, some research suggests that fluoroquinolones, including this compound, may have effects beyond just enzyme inhibition. For instance, one source mentioned that this compound might bind to bacterial 16S ribosomal RNA and inhibit protein synthesis, contributing to cell death . However, the primary and well-established mechanism remains the inhibition of DNA gyrase and topoisomerase IV ontosight.aipatsnap.compatsnap.comwikipedia.org.

The high activity of this compound against bacterial persisters, dormant cells that can survive antibiotic treatment, has also been noted in research. Studies comparing this compound with other quinolones against Staphylococcus aureus persisters found this compound to have the highest activity, eradicating persisters within a relatively short time frame nih.gov. This anti-persister activity may be linked to specific structural features of this compound, such as the 2,4-difluorophenyl group at the N-1 position nih.gov.

Pre Clinical Pharmacodynamic and Pharmacokinetic Research Methodologies

In vitro Susceptibility Testing Methodologies for Research Strains

In vitro susceptibility testing is a fundamental step in evaluating the potential of an antibacterial compound. It involves determining the minimum concentration of the antibiotic required to inhibit or kill bacterial growth under controlled laboratory conditions.

Agar (B569324) Dilution and Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Agar dilution and broth microdilution are standard methods used to determine the Minimum Inhibitory Concentration (MIC) of an antibiotic against a panel of bacterial strains. mdpi.com The MIC is defined as the lowest concentration of the antibiotic that prevents visible bacterial growth after incubation. mdpi.comnih.gov

In the agar dilution method, varying concentrations of the antibiotic are incorporated into Mueller-Hinton agar plates. mdpi.comnih.gov Bacterial suspensions, standardized to a specific turbidity (e.g., 0.5 McFarland standard), are then spotted onto the surface of these plates. mdpi.comnih.gov The plates are incubated, and the MIC is read as the lowest concentration of antibiotic where no visible growth occurs in the inoculated spot. mdpi.comnih.gov This method is often used for testing a few antibiotics against a large number of bacterial isolates. wikipedia.org

Broth microdilution involves preparing serial two-fold dilutions of the antibiotic in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in 96-well microtiter plates. mdpi.comnih.gov A standardized bacterial inoculum is added to each well. mdpi.comnih.gov After incubation, the MIC is the lowest concentration of antibiotic in the wells that shows no visible turbidity or growth. mdpi.com Broth microdilution can also be used to determine the Minimum Bactericidal Concentration (MBC), which is the lowest concentration that kills 99.9% of the bacteria. mdpi.com

Research using agar dilution has shown the in vitro activity of tosufloxacin (B10865) against various bacterial enteric pathogens and genital pathogens. nih.govnih.gov For instance, this compound demonstrated activity against Campylobacter jejuni and C. coli, as well as Chlamydia trachomatis and Neisseria gonorrhoeae. nih.govnih.gov Studies comparing this compound to other quinolones using agar dilution have reported its activity against different bacterial species, including Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net One study noted that this compound MICs determined by broth microdilution were four- to eightfold higher than those obtained with agar dilution methods. researchgate.net

Advanced Microbiological Techniques (e.g., E-test, Time-Kill Assays for research purposes)

Beyond standard dilution methods, advanced techniques like the E-test and time-kill assays are employed in research to further characterize the activity of antibiotics like this compound.

The E-test (also known as the gradient diffusion method) uses a plastic strip impregnated with a continuous gradient of antibiotic concentrations. When placed on an agar plate inoculated with bacteria, an elliptical zone of inhibition forms, and the MIC is read directly from the scale on the strip where the edge of the inhibition ellipse intersects the strip. This method can also be adapted for synergy testing by placing two strips at an angle. nih.gov

Time-kill assays provide insight into the rate of bacterial killing by an antibiotic over time and can determine if the effect is bactericidal or bacteriostatic. mdpi.com In these assays, bacterial cultures are exposed to different concentrations of the antibiotic, and viable bacterial counts (CFU/mL) are determined at various time points over a period, typically 24 hours. mdpi.com This allows for the construction of killing curves that illustrate the dynamic interaction between the antibiotic and the bacteria. mdpi.com Time-kill assays have been used in research involving this compound, including studies investigating its activity against bacterial persisters and in combination with other substances. researchgate.netfrontiersin.orgnih.gov For example, time-kill assays performed against stationary-phase cells treated with this compound have shown significant reductions in CFU. researchgate.net Research has also utilized time-kill studies to compare the persistence ability of E. coli mutants exposed to this compound. frontiersin.org

Enzymatic Inhibition Constant (IC50) Determination in Cell-Free Systems

Fluoroquinolones like this compound exert their antibacterial effect primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication and repair. patsnap.com Determining the enzymatic inhibition constant, specifically the IC50, in cell-free systems is a method used in research to quantify the potency of an inhibitor against a specific enzyme target.

The IC50 represents the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. In the context of this compound, this involves isolating bacterial DNA gyrase and/or topoisomerase IV and then measuring their enzymatic activity (e.g., DNA supercoiling or decatenation) in the presence of varying concentrations of this compound. The IC50 value is then calculated from the dose-response curve.

While the provided search results discuss the mechanism of action of this compound involving the inhibition of DNA gyrase and topoisomerase IV, and mention IC50 values in other contexts (e.g., for viral inhibition or drug-drug interactions), specific data on the IC50 of this compound against isolated bacterial DNA gyrase or topoisomerase IV in cell-free systems were not explicitly detailed within the search snippets. However, the principle of IC50 determination for enzyme inhibitors in cell-free systems is a standard biochemical method used in drug discovery and characterization. nih.govevotec.combiorxiv.orgnih.gov

Research on Drug Disposition in Experimental Biological Systems

Understanding how an antibiotic is distributed and accumulates within bacteria and host cells is crucial for predicting its efficacy. Research on drug disposition in experimental biological systems provides insights into the pharmacokinetic aspects at a cellular level.

Uptake Studies in Bacterial Outer Membrane Permeability Mutants

The outer membrane of Gram-negative bacteria acts as a barrier that can limit the entry of antibiotics. ubc.cascispace.com Research using bacterial outer membrane permeability mutants helps to investigate the mechanisms by which antibiotics traverse this barrier. Mutants with alterations in porins (channels in the outer membrane) or lipopolysaccharide (LPS) can exhibit altered susceptibility to antibiotics. ubc.canih.gov

Studies on the uptake of this compound by outer membrane mutants of Escherichia coli, Proteus mirabilis, and Salmonella typhimurium have been conducted. nih.govnih.gov These studies compared the antibacterial activities and apparent uptake of this compound in parent strains and their corresponding porin-deficient or LPS-deficient mutants. nih.govnih.gov

One study found that OmpF- and OmpC-deficient E. coli mutants and 40-kDa porin-deficient P. mirabilis mutants were twofold more susceptible to this compound than their parent strains. nih.gov This suggests that this compound may permeate mainly through a nonporin pathway, possibly the phospholipid bilayers, and that its permeation route across the outer membrane might differ from that of some other fluoroquinolones. nih.govnih.gov The apparent uptake of this compound by intact cells was observed to be increased in porin-deficient mutants compared to their parent strains. nih.govnih.gov

Intracellular Accumulation Studies in Bacterial Models

Intracellular accumulation studies measure the concentration of an antibiotic that enters bacterial cells. This is important because the target enzymes of fluoroquinolones, DNA gyrase and topoisomerase IV, are located inside the bacterial cell. patsnap.com Intracellular accumulation is influenced by both influx into the cell and efflux by bacterial pumps. researchgate.netnih.gov

Research has investigated the intracellular activity of this compound against bacteria, including Legionella species, which can reside inside host cells. oup.comoup.comasm.org Studies evaluating the activity of this compound against Legionella spp. have used methods to assess both extracellular activity (MICs) and intracellular activity (e.g., by measuring the inhibition of intracellular bacterial growth using CFU counts or colorimetric assays). oup.comoup.com

Studies comparing the minimal extracellular concentration inhibiting intracellular growth (MIEC) to the MIC have suggested that this compound has excellent intracellular potency, as indicated by a low MIEC/MIC ratio. oup.com For example, the MIEC/MIC ratio for this compound against Legionella pneumophila was reported as 0.25, which was lower than those of some other quinolones. oup.com This suggests efficient penetration and accumulation within the host cells where Legionella resides. Research has also explored the intracellular accumulation of fluoroquinolones in Escherichia coli in relation to efflux pump expression. nih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5517

Data Tables

Based on the search results, here are some examples of data that could be presented in interactive tables in a full article:

Table 1: In vitro Activity of this compound and Other Quinolones Against Neisseria gonorrhoeae (Agar Dilution) nih.gov

AntibioticMIC90 (µg/ml)
Ciprofloxacin (B1669076)0.004
Temafloxacin0.015
This compound0.008
Ceftriaxone0.03
Doxycycline4.0

Table 2: In vitro Activity of this compound and Other Agents Against Chlamydia trachomatis (McCoy Cell Monolayers) nih.gov

AntibioticMIC90 (µg/ml)MBC90 (µg/ml)
This compound0.250.25
Temafloxacin0.250.25
Doxycycline0.060.125
CiprofloxacinNot specifiedNot specified

Table 3: MIC90 of this compound Against Selected Anaerobic Bacteria nih.gov

Bacterial SpeciesMIC90 (µg/ml)
Bacteroides fragilis0.78
Bacteroides vulgatus0.39
Bacteroides thetaiotaomicron1.56
Peptostreptococcus asaccharolyticus0.39

Table 4: Comparison of this compound Susceptibility in E. coli Mutants vs. Wild Type (MIC Fold Change) frontiersin.org

StrainThis compound MIC Fold Change (vs. Wild Type)
ΔsurA mutant≥4-fold decrease
ΔlpcA mutant≥4-fold decrease

Note: Specific MIC values for the wild-type strain were not explicitly provided in the snippet for direct calculation of exact fold change values.

Table 5: MIEC and MIC Values for Quinolones Against Legionella spp. and MIEC/MIC Ratio oup.com

AntibioticMIC90 (mg/L)MIEC (mg/L)MIEC/MIC Ratio
Pazufloxacin0.032Not specified2
This compound0.016Not specified0.25
Levofloxacin (B1675101)0.032Not specified0.5
Ciprofloxacin0.032Not specified1
Garenoxacin0.032Not specified1

Note: MIEC values were not explicitly provided, but the MIEC/MIC ratio was mentioned.

Pharmacokinetic Modeling in Non-Human, Pre-clinical Models

Pre-clinical pharmacokinetic (PK) studies in non-human models are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate like this compound before human trials. These studies provide critical data for predicting drug behavior in vivo and informing subsequent development stages. Pharmacokinetic modeling is applied to analyze the concentration-time data obtained from these animal studies, allowing for the estimation of key PK parameters and the simulation of different dosing scenarios.

Research into the pharmacokinetics of this compound (sometimes referred to as T-3262) in pre-clinical animal models has provided insights into its disposition. Studies using 14C-labeled this compound in rats and mice following oral administration have detailed its absorption, distribution, and excretion profiles. nih.gov

Absorption: In rats, 14C-tosufloxacin was found to be absorbed primarily from the upper small intestine, specifically the duodenum. nih.gov Following oral administration, serum radioactivity levels in rats reached peak concentrations approximately 1 hour post-dose. nih.gov

Distribution: Whole-body autoradiography studies in normal male mice and pregnant mice demonstrated widespread distribution of radioactivity to most tissues, with the exception of the brain, spinal cord, and eye. nih.gov Among the organs studied, the highest concentrations of radioactivity were observed in the kidney and liver, excluding the stomach and intestine. nih.gov Other organs such as the spleen, adrenal glands, pancreas, lungs, heart, and thymus also showed wide distribution. nih.gov Notably, distribution into the brain was limited. nih.gov In pregnant mice, radioactivity levels in the fetuses were comparable to those in the maternal blood. nih.gov The binding rate of 14C-tosufloxacin to rat and mouse serum proteins was reported to be between 63% and 66%. nih.gov

Metabolism and Excretion: Following oral administration of 14C-tosufloxacin, the primary routes of excretion in rats and mice were urinary and fecal elimination. nih.gov In rats, approximately 35% of the administered radioactivity was recovered in urine, while about 65% was found in feces. nih.gov Mice showed similar excretion patterns, with urinary excretion accounting for about 42% and fecal excretion about 56% of the dosed radioactivity. nih.gov Biliary excretion was also observed in rats, accounting for approximately 27% of the oral dose, with about half of this excreted radioactivity being reabsorbed from the intestine. nih.gov Studies comparing the metabolism of this compound with another quinolone in hepatocyte cultures from rats, dogs, and monkeys indicated species differences in metabolic rates and pathways. nih.gov this compound was found to be less actively metabolized compared to the other quinolone in hepatocytes from these animal species. nih.gov Excretion patterns in mice remained similar after multiple oral administrations for 10 days compared to a single dose. nih.gov

While specific detailed pharmacokinetic modeling parameters (e.g., clearance, volume of distribution, half-life) derived from compartmental or non-compartmental analyses solely for this compound in these specific pre-clinical studies were not extensively detailed in the provided information, the ADME data collected in these animal models forms the basis for such modeling. Pharmacokinetic modeling approaches, such as compartmental analysis using programs like MULTI, are standard methods applied to analyze drug concentration-time data obtained from animal studies to estimate these parameters and understand drug disposition asm.orgallucent.com. These models help to quantitatively describe the observed ADME processes and can be used for simulations to predict drug exposure under different conditions or in different species.

The data presented below summarize key excretion findings from the pre-clinical studies in rats and mice.

Table 1: Excretion of 14C-Tosufloxacin in Rats and Mice After Oral Administration nih.gov

SpeciesRoute of AdministrationUrinary Excretion (% of dose)Fecal Excretion (% of dose)Biliary Excretion (% of dose, in rats)
RatOral~35~65~27 (with reabsorption)
MouseOral~42~56N/A

These pre-clinical pharmacokinetic studies and the modeling applied to the resulting data are fundamental in characterizing the behavior of this compound in biological systems, providing essential information for bridging findings between animal models and potential human pharmacokinetics.

Advanced Synthetic Methodologies and Chemical Derivatization

Evolution of Synthetic Routes for Tosufloxacin (B10865)

The synthesis of this compound typically involves the construction of the 1,8-naphthyridine (B1210474) ring system and the subsequent introduction of specific substituents at key positions, such as the 3-carboxylic acid, the 4-oxo group, a fluorine at position 6, a substituted cyclic amine (specifically a 3-aminopyrrolidin-1-yl group) at position 7, and a 2,4-difluorophenyl group at the N-1 position. nih.govuni.lu

Early synthetic routes for quinolones, including those potentially adapted for this compound precursors, often involved reactions such as the Friedländer synthesis or the Camps cyclization to form the quinoline (B57606) or naphthyridine core. ijpsjournal.comwikipedia.org The Gould-Jacobs reaction is also a widely used technique for synthesizing quinolone derivatives. mdpi.com These traditional methods could involve harsh chemicals, high energy consumption, and generate considerable waste. ijpsjournal.com

More recent advancements in the synthesis of this compound and its salts, such as this compound tosylate monohydrate, have focused on developing more efficient and controlled processes. One described method involves a sequence starting from initial raw materials like acetic anhydride, triethyl orthoformate, fluorochlorotinate, methanol, and 2,4-difluoroaniline. google.com This route proceeds through amination, cyclization to form the naphthyridine core, substitution to introduce the required groups, and finally hydrolysis and salt formation to yield this compound tosylate. google.com Another reported synthetic route for an intermediate, ethyl 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro- nih.govrsc.orgnaphthyridine-3-carboxylic acid ethyl ester, utilizes 2,6-dichloro-5-fluoro-3-ethyl picolinate (B1231196) as a starting material and involves hydrolysis, acyl chlorination, alkyl alpha-acylation, Knoevenagel reaction, Michael reaction, cyclization, and amination. google.com Further hydrolysis, alkalization, and salification of this intermediate lead to the final product. google.com The evolution of these synthetic strategies aims to improve yield, purity, and reduce impurity content. google.com

Green Chemistry Principles in Quinolone Synthesis Research

The application of green chemistry principles in the synthesis of quinolone derivatives has gained significant attention due to the environmental concerns associated with traditional methods. ijpsjournal.comresearchgate.net Green chemistry focuses on minimizing or eliminating the use and generation of hazardous substances, improving efficiency, and utilizing renewable resources. ijpsjournal.comqeios.com

Researchers are actively exploring more sustainable approaches for quinolone synthesis. These include techniques such as microwave-assisted synthesis, solvent-free reactions, photocatalysis, biocatalysis, ultrasonication-mediated synthesis, catalyst-free methods, and the use of green solvents like water and ethanol. researchgate.netqeios.comnih.gov These methods often offer advantages such as reduced reaction times, lower energy consumption, and decreased waste generation compared to conventional protocols. researchgate.netnih.gov

The use of environmentally benign catalysts, including p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix cenmed.comarene, cerium nitrate, ammonium (B1175870) acetate (B1210297), and potassium carbonate (K₂CO₃), has proven effective in synthesizing quinoline analogs while adhering to sustainable chemistry principles. researchgate.net Non-metal catalysis, such as iodine or acid catalysis, is also considered an important development in green chemistry for quinoline synthesis due to the mild reaction conditions and eco-friendly catalysts. rsc.org

Novel Chemical Derivatization and Scaffold Modification

Chemical modification of the quinolone scaffold has been extensively explored to develop analogs with altered pharmacological properties and to investigate non-antibiotic biological activities. uni.lunih.gov Key positions for modification on the quinolone core include N-1, C-3, C-5, C-6, C-7, and C-8. qeios.comnih.gov

Development of Fluoroquinolone Analogs with Modified Substructures

Modifications at various positions of the fluoroquinolone structure can significantly impact their biological activities. For instance, the insertion of cyclic groups at the N-1 position generally favors antimicrobial potency. mdpi.com The presence of a fluorine at position C-6 is often essential for anti-Toxoplasma activity and contributes to broad-spectrum antibacterial activity. nih.govrjptonline.org The carboxylic group at position C-3 is crucial for enzyme binding and can be modified to enhance anticancer potential. mdpi.compreprints.org Substituents at C-8, particularly nucleophilic ones, can also be important for activity. nih.gov

Modifications at the C-7 position with various nitrogen-based heterocyclic moieties are common and can lead to analogs with different therapeutic properties. nih.govmdpi.com Studies have involved synthesizing fluoroquinolone analogs with heterocycles at the C-7 position, such as benzimidazol-1-yl, uracil-1-yl, and 5,5-diphenyl-hydantoin-1-yl groups, and evaluating their antimicrobial activity. mdpi.com Hybrid molecules incorporating other pharmacophores, such as triazoles or flavonoids, onto the fluoroquinolone scaffold have also been synthesized and evaluated for biological activities. nih.govmdpi.com

Exploration of Quinolone Scaffold for Non-Antibiotic Biological Activities

Beyond their well-established antibacterial properties, quinolone derivatives have been investigated for a range of "nonclassical" biological activities. ualberta.caresearchgate.netnih.gov These include antitumor, antiviral (including anti-HIV and anti-HCV), antiparasitic, and antifungal activities. ualberta.caresearchgate.netbohrium.com

The apicoplast, a plastid-like organelle in Toxoplasma gondii, is considered a potential drug target for quinolones. nih.govnih.gov Studies have assessed the in vitro activity of various quinolones and fluoroquinolones against T. gondii. nih.govnih.govresearchgate.net While some studies initially failed to confirm the activity of certain fluoroquinolones like ciprofloxacin (B1669076) against T. gondii, others have shown that trovafloxacin (B114552) and some of its derivatives can inhibit Toxoplasma growth at micromolar concentrations. nih.govfrontiersin.org

Quantitative structure-activity relationship (QSAR) models have been developed to predict the anti-Toxoplasma activity of quinolones. nih.govnih.govresearchgate.net These studies have indicated that the presence of a fluorine at position C-6 is essential for activity, and activity can be enhanced by a methyl group at C-5 or an azabicyclohexane at C-7. nih.gov A nucleophilic substituent at C-8 was found to be essential for the activity of certain compounds like gatifloxacin (B573) and moxifloxacin (B1663623). nih.gov Endochin-like quinolones (ELQs), which are 4-(1H)-quinolone derivatives, have shown potent inhibitory activity against T. gondii in vitro and effectiveness against experimental toxoplasmosis in mice. pnas.org

Quinolone derivatives have demonstrated potential as anticancer agents, with many exhibiting cytotoxicity against tumor cell lines. researchgate.netbohrium.comjst.go.jp This anticancer activity is often linked to their ability to interact with eukaryotic topoisomerase enzymes, which are crucial for DNA replication and cell proliferation. nih.govjst.go.jptandfonline.com

While antibacterial fluoroquinolones primarily target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), some quinolone derivatives show significant potency against eukaryotic topoisomerases, including topoisomerase I (Topo I) and topoisomerase II (Topo II). researchgate.netjst.go.jptandfonline.comtandfonline.comresearchgate.net These compounds can act as topoisomerase poisons by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage and ultimately inhibiting cell division and inducing apoptosis. nih.govjst.go.jpresearchgate.net

Influence on Neuronal Survival and Signal Transduction Pathways (in vitro)

In vitro studies have shown that this compound can influence neuronal survival and neurite outgrowth in cultured mouse cerebellar granule cells at nanomolar concentrations nih.govtoku-e.com. Specifically, this compound increased neuronal survival in a concentration range between 0.1 and 10 nM, with the most potent effect observed at 1 nM, resulting in approximately 77.9% cell viability after treatment with hydrogen peroxide, compared to 47.8% viability in untreated cells nih.gov. At higher concentrations, the neuronal protection efficiency decreased nih.gov.

This compound also promoted neurite outgrowth in cultured cerebellar granule cells nih.govtoku-e.com. It was found to be potent in stimulating neurite outgrowth, with an average neurite length of 59 µM at a concentration of 10 nM nih.gov. Similar to neuronal survival, higher concentrations of this compound reduced the average neurite length nih.gov.

The effects of this compound on neuronal survival and neurite outgrowth are mediated through specific signal transduction pathways nih.govresearchgate.net. Research indicates that for this compound-mediated neuronal protection, only Protein Kinase C (PKC) was found to be involved nih.govresearchgate.net. Inhibition of PKC affected the protective effect of this compound nih.govresearchgate.net. For this compound-mediated neurite outgrowth, several signal-transducing molecules appear to be crucial, with the exception of extracellular regulated kinase (Erk) researchgate.net. This suggests that this compound triggers distinct signaling pathways for neuronal survival and neurite outgrowth nih.govresearchgate.net.

These in vitro findings suggest that this compound, as a LeX mimetic, may have beneficial effects on neuronal cells and could be a valuable tool for studying the functions of LewisX in the context of nervous system health and disease models nih.govtoku-e.com.

Innovative Drug Delivery System Research and Formulations

Enhancement of Research-Related Properties through Inclusion Complexation

Inclusion complexation, particularly with cyclodextrins, is a widely explored strategy to improve the physicochemical properties of drug molecules, such as solubility, dissolution rate, and stability. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used cyclodextrin (B1172386) derivative due to its favorable safety profile, high water solubility, and thermal stability. scielo.brnih.gov

Preparation and Characterization of Tosufloxacin (B10865) Inclusion Complexes (e.g., with Hydroxypropyl-β-cyclodextrin)

Studies have investigated the preparation of this compound (often in the tosylate salt form, TFLX) inclusion complexes with HP-β-CD using various methods, including solvent evaporation, grinding, ultrasonic, and freeze-drying techniques. scielo.brscite.ai The preparation method can significantly impact the characteristics of the resulting inclusion complex. For instance, the solvent evaporation method has been suggested as a suitable method for preparing TFLX/HP-β-CD inclusion complexes. scielo.br

Characterization of these complexes is crucial to confirm the formation of an inclusion complex and understand the interaction between this compound and HP-β-CD.

Analytical Techniques for Complex Characterization (e.g., DSC, XRD, FTIR, NMR)

A range of analytical techniques are employed to characterize this compound inclusion complexes with HP-β-CD. These techniques provide insights into the physical state of the drug within the complex and the nature of the interaction.

Differential Scanning calorimetry (DSC): DSC is used to analyze the thermal behavior of the drug, cyclodextrin, physical mixture, and the inclusion complex. Changes in melting point or the disappearance of the drug's characteristic endothermic peak in the complex's thermogram can indicate inclusion. scielo.brijpsonline.com

Powder X-ray Diffraction (PXRD): PXRD patterns can reveal changes in the crystalline structure of the drug upon complexation. The reduction or absence of characteristic drug peaks in the complex's diffractogram suggests a transition towards an amorphous state or inclusion within the cyclodextrin cavity. scielo.brijpsonline.com

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps identify changes in the vibrational modes of functional groups of both the drug and the cyclodextrin, which can occur due to interactions during inclusion complex formation. Shifts or changes in peak intensity can indicate the interaction between the molecules. scielo.brijpsonline.com

Nuclear Magnetic Resonance (NMR): NMR spectroscopy, particularly 1H NMR and 2D ROESY, is a powerful tool to investigate the inclusion geometry and confirm which parts of the this compound molecule are included within the cyclodextrin cavity. Studies have indicated that the phenyl groups (A and B rings), pyrrolidine, and naphthyridine ring protons of this compound may be inserted into the HP-β-CD cavity. scielo.brijpsonline.com

Through the comparative analysis using these techniques, researchers can assess the effects of different preparation methods on the formation and characteristics of the inclusion complexes. scielo.br

Impact of Complexation on Dissolution Rate and Photostability in vitro

A primary goal of forming inclusion complexes is to enhance the dissolution rate of poorly soluble drugs like this compound. In vitro dissolution experiments have shown that the dissolution of this compound/HP-β-CD inclusion complexes in water is significantly higher compared to pure this compound or a physical mixture. scielo.brijpsonline.com The preparation method influences the extent of this improvement, with the solvent evaporation method often yielding complexes with superior dissolution profiles. scielo.br

For example, studies have shown that the cumulative dissolution percentage of this compound from inclusion complexes prepared by solvent evaporation can be substantially higher than that of pure this compound within a specific timeframe. scielo.br

SampleCumulative Dissolution Percentage (approx.)Timeframe
Pure TFLX< 14%90 minutes
Physical Mixture~21%100 minutes
Inclusion Complex (Solvent Evaporation)~64%Water

Research also suggests that inclusion complexation with HP-β-CD can increase the stability of this compound, which may include improved photostability, although specific detailed findings on photostability in the search results were limited compared to dissolution. ijpsonline.comijpsonline.comresearchgate.net

Conceptual Research into Targeted Delivery Approaches for Fluoroquinolones

Targeted drug delivery aims to deliver therapeutic agents specifically to the site of action, minimizing exposure to healthy tissues and potentially reducing side effects while enhancing efficacy. While specific research on targeted delivery of this compound using the mentioned systems is not extensively detailed in the provided search results, conceptual research into targeted delivery approaches for fluoroquinolones in general provides a framework for potential applications for this compound.

Nanoparticle-Based Delivery Systems (e.g., liposomes, polymeric nanoparticles)

Nanoparticle-based systems, such as liposomes and polymeric nanoparticles, have emerged as promising carriers for targeted drug delivery of antibiotics, including fluoroquinolones. nih.govmdpi.com These systems can improve drug solubility, prolong circulation time, and potentially enable targeted delivery to infected tissues. jddtonline.info

Liposomes: Liposomes are spherical vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. jddtonline.info They have been explored for delivering fluoroquinolones, offering advantages such as high biocompatibility and encapsulation efficiency. mdpi.commdpi.com Liposomes can potentially increase drug accumulation at infection sites and reduce toxicity. mdpi.com

Polymeric Nanoparticles: Polymeric nanoparticles are solid colloidal particles made from biodegradable polymers. nih.gov They offer versatility, biocompatibility, and the ability to encapsulate diverse therapeutic agents with controlled release properties. mdpi.com Research is directed towards developing biodegradable polymeric nanoparticles for drug delivery, including for antibiotics, to control drug release and enable site-specific targeting. nih.gov

These nanoparticle systems can achieve targeted delivery passively, by accumulating in areas with leaky vasculature (like some infected or inflamed tissues), or actively, by conjugating ligands to the nanoparticle surface that bind to specific receptors on target cells. nih.govfrontiersin.org

Stimuli-Responsive Drug Release Systems (e.g., pH-responsive, temperature-sensitive)

Stimuli-responsive drug delivery systems are designed to release their payload in response to specific internal or external triggers, allowing for more precise control over drug release at the target site. nih.govresearchgate.net pH and temperature are two common stimuli utilized in such systems. nih.govbsmiab.org

pH-Responsive Systems: These systems exploit the differences in pH between healthy tissues and certain pathological environments, such as infected tissues or the intracellular compartments of cells. frontiersin.orgbsmiab.org Polymers containing ionizable groups can undergo structural changes, such as swelling or degradation, at specific pH levels, leading to drug release. nih.govbsmiab.org

Temperature-Sensitive Systems: Temperature-responsive systems utilize polymers that exhibit a change in solubility or structure at a specific temperature, often near physiological temperature or elevated temperatures associated with inflammation or infection. nih.govbsmiab.org This change can trigger the release of the encapsulated drug. bsmiab.org

Combining pH and temperature sensitivity in a single delivery system can offer enhanced control over drug release, responding to the unique microenvironment of the target site. bsmiab.orgmdpi.comresearchgate.net While specific applications for this compound in these systems require further research, the principles and materials explored for other fluoroquinolones and antibacterial agents demonstrate the potential of stimuli-responsive systems for improving the targeted delivery and release of this compound. acs.org

Strategies for Biofilm Disruption and Eradication in vitro

Bacterial biofilms represent a significant challenge in treating persistent infections due to their inherent tolerance to antibiotics and the presence of dormant persister cells. In vitro studies investigating this compound have explored its activity against biofilms formed by various bacterial species, including Nontypeable Haemophilus influenzae (NTHi), Pseudomonas aeruginosa, and Staphylococcus aureus. These studies aim to identify effective strategies for disrupting and eradicating established biofilms.

Research has shown that fluoroquinolones, including this compound, can exhibit greater efficacy against biofilms compared to other antibiotic classes like beta-lactams in certain contexts. For instance, studies evaluating the activity of various antibiotics against different strains of NTHi in vitro found that this compound and levofloxacin (B1675101) demonstrated better efficacy against biofilms than beta-lactams. mdpi.com This suggests a potential role for this compound in treating infections where NTHi biofilm formation is implicated, such as acute otitis media. mdpi.combrieflands.com

In vitro experiments using an NTHi bacteria-epithelial cells co-culture model demonstrated the potent activity of this compound against biofilm-forming NTHi. brieflands.com Exposure to this compound at clinically attainable concentrations was shown to reduce the amount of biofilm formation and kill viable NTHi within the biofilm. brieflands.com Specifically, incubation with this compound at concentrations of 0.96 µg/mL (256 times the Minimum Inhibitory Concentration, MIC) and 0.72 µg/mL (190 times the MIC) significantly reduced the number of live cells in the biofilm after 8 hours, with complete eradication observed after 20 hours. brieflands.com In contrast, another antibiotic, CDTR, at a similar multiple of its MIC (190 times), showed a weaker bactericidal effect against NTHi cells in biofilm after 8 hours and only a relatively reduced number of live cells after 20 hours. brieflands.com

Treatment Group Concentration (µg/mL) Multiple of MIC Live NTHi Cells (Log10 CFU/mL) at 8 hours Live NTHi Cells (Log10 CFU/mL) at 20 hours
Control N/A N/A 8.39 8.49
This compound 0.96 256 3.01 0
This compound 0.72 190 3.93 0
CDTR 1.43 190 7.81 7.50

In vitro data illustrating the reduction of viable NTHi cells in biofilm after exposure to this compound and CDTR. brieflands.com

Studies have also investigated this compound's activity against Pseudomonas aeruginosa biofilms. These investigations have identified this compound, along with other fluoroquinolones like sitafloxacin (B179971) and prulifloxacin, and the aminoglycoside sisomicin, as having significant bactericidal activity against P. aeruginosa. researchgate.net In vitro experiments demonstrated that these antibiotics exhibited effective time- and dose-dependent eradication effects against preformed P. aeruginosa biofilms at concentrations ranging from 2 to 4 µM. researchgate.net this compound, specifically, showed potent bactericidal efficacy against CCCP-induced P. aeruginosa persister cells, significantly reducing viable cell counts after 4 hours of treatment. researchgate.net

Antibiotic Concentration (µM) Log10 CFU/mL after 4 hours (Persister Cells)
Control N/A 9.14
Sitafloxacin 2-4 6.15
Prulifloxacin 2-4 7.59
This compound 2-4 4.27
Sisomicin 2-4 6.17

Bactericidal efficacy of selected antibiotics, including this compound, against CCCP-induced P. aeruginosa persister cells in vitro. researchgate.net

Furthermore, research into strategies for targeting bacterial persisters within biofilms has explored the potential of this compound, particularly in combination with other agents. Studies focusing on Escherichia coli biofilms and persisters have shown that this compound is effective against persisters in vitro. nih.govasm.orgfrontiersin.org The combination of this compound with zinc acetate (B1210297), an SOS response inhibitor, has been investigated as a potential strategy to enhance fluoroquinolone activity against E. coli biofilms and persisters. nih.govasm.org In vitro experiments demonstrated that zinc acetate potentiated the activity of fluoroquinolones, including this compound, against E. coli persisters in starved biofilms. nih.govasm.org Treatment with 80-fold the MIC of this compound in combination with 1.0 mM zinc acetate during both the treatment and recovery phases was shown to eradicate E. coli persisters. asm.org This suggests that inhibiting the SOS response may be a valuable approach to improve antibiotic activity against biofilm-related infections and persisters. asm.org

While this compound has shown promising in vitro activity against persisters and biofilms, particularly in combination therapies, complete eradication of Staphylococcus aureus biofilms with this compound alone or in certain combinations has been challenging in some in vitro models. biorxiv.orgmdpi.com For example, a drug combination including vancomycin/meropenem, daptomycin, and this compound achieved only partial eradication of S. aureus USA300 biofilms in vitro, with a residual population of biofilm bacteria remaining after treatment. biorxiv.orgmdpi.com This highlights the complexity of eradicating established biofilms and the potential need for optimized combination strategies.

Emerging Research Directions and Future Perspectives

Computational Modeling and Simulation Studies of Drug-Target and Drug-Efflux Pump Interactions

Computational modeling and simulation are increasingly valuable tools in understanding the complex interactions between antibacterial agents like tosufloxacin (B10865), their bacterial targets (primarily DNA gyrase and topoisomerase IV), and bacterial efflux pumps. These in silico approaches can provide insights into the binding modes and affinity of drugs and potential inhibitors nih.govresearchgate.net. Computational studies are considered an important approach for studying the mechanism of efflux pump function nih.govasm.org. They can aid in deciphering the mechanism of action of inhibitors with the goal of improving their rational design nih.gov. In silico models can also be used to predict drug-transporter interactions researchgate.net. While specific computational modeling studies focusing solely on this compound were not prominently found in the search results, the principles of using computational methods to understand fluoroquinolone interactions with gyrase, topoisomerase IV, and efflux pumps are well-established within the broader field of antimicrobial research nih.gov. Such studies can help predict how structural modifications to this compound might affect its binding to targets or its susceptibility to efflux, guiding the development of new derivatives with improved properties.

Integration of Omics Technologies (e.g., genomics, transcriptomics) in Fluoroquinolone Resistance Research

Omics technologies, including genomics and transcriptomics, play a crucial role in understanding the mechanisms of fluoroquinolone resistance. Whole-genome sequencing (WGS) is utilized for the surveillance of fluoroquinolone resistance and the identification of resistance-conferring mutations in bacterial pathogens nih.govfrontiersin.org. WGS can reveal novel mutations that contribute to fluoroquinolone resistance nih.gov. It also allows for the detection of resistance-associated variants and can identify pathogens that may not be actively replicating amegroups.org. Studies have applied WGS to examine mutations in bacteria like Haemophilus influenzae that develop resistance to fluoroquinolones such as moxifloxacin (B1663623) nih.gov. WGS has also been employed for fluoroquinolone resistance surveillance in Mycobacterium tuberculosis frontiersin.org. While direct examples of omics studies specifically centered on this compound resistance were not highlighted, these technologies are broadly applicable to understanding the genetic and transcriptional changes associated with resistance to fluoroquinolones, including this compound.

Development and Characterization of Novel Efflux Pump Inhibitors as Research Tools or Adjuvants

Efflux pumps are a significant mechanism of bacterial resistance to fluoroquinolones and other antibiotics. Research is ongoing into the development and characterization of novel efflux pump inhibitors (EPIs) that can be used as research tools or as adjuvants to restore or enhance the efficacy of existing antibiotics nih.govfrontiersin.orgmdpi.comnih.gov. EPIs function by blocking efflux pumps, thereby preventing the expulsion of antibiotics from bacterial cells and increasing intracellular drug concentrations frontiersin.orgnih.gov. This synergistic action with antibiotics can help overcome resistance mechanisms frontiersin.org. Various types of EPIs, including synthetic compounds like D13-9001 and MBX2319 which interact with pumps such as MexAB-OprM and AcrAB-TolC, are being investigated mdpi.com. Natural products are also being explored as potential sources of EPIs mdpi.com. The concept of using EPIs as adjuvants with fluoroquinolones like ciprofloxacin (B1669076) and levofloxacin (B1675101) has been demonstrated frontiersin.orgmdpi.com. While the search results did not specifically detail the use of novel EPIs in combination with this compound, the broader research in this area is highly relevant, suggesting a potential future direction for investigating this compound in combination with EPIs to combat efflux-mediated resistance.

Advanced Methodologies for Rapid Detection of Resistance Genes in Research Settings

Rapid and accurate detection of antibiotic resistance genes is crucial for effective research and clinical management. Advanced methodologies are being developed to facilitate the rapid identification of resistance determinants, including those conferring resistance to fluoroquinolones. Molecular methods such as polymerase chain reaction (PCR), including conventional, real-time, and digital PCR, are widely used for detecting multidrug resistance genes frontiersin.orgmdpi.com. PCR-based techniques are considered well-suited for the detection of antimicrobial resistance genes mdpi.com. Pyrosequencing has been evaluated for its ability to rapidly detect resistance to fluoroquinolones in M. tuberculosis mdpi.com. DNA microarrays offer a method to assess bacterial genomic diversity and determine the presence or absence of resistance genes mdpi.com. High-throughput sequencing platforms can provide rapid detection of microorganisms and associated antibiotic resistance markers amegroups.org. Furthermore, novel methods like recombinase polymerase amplification (RPA) combined with lateral flow dipstick are being explored for the rapid detection of resistance genes frontiersin.org. Mutations in genes like gyrA and parC, known to be associated with fluoroquinolone resistance, can be detected using techniques such as PCR-RFLP mdpi.comresearchgate.net. These advanced methodologies, while not exclusively focused on this compound, are directly applicable to the rapid identification of genetic determinants that may confer resistance to this compound in research settings.

Q & A

Q. What in vitro models are commonly used to assess tosufloxacin’s antibacterial activity, and how are they validated?

Methodological Answer:

  • Common models : Broth microdilution (for MIC determination) and agar dilution assays are standard, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines .
  • Validation : Include positive controls (e.g., reference strains like Staphylococcus aureus ATCC 29213) and negative controls (sterility checks). Data should be replicated across ≥3 independent experiments to ensure reproducibility.
  • Data presentation : Tabulate results with mean MIC values ± standard deviation, highlighting strain-specific variability (see Table 1 for an example template) .

Q. What pharmacokinetic parameters are critical for evaluating this compound’s bioavailability in preclinical studies?

Methodological Answer:

  • Key parameters : AUC (area under the curve), Cmax, Tmax, and half-life (t1/2).
  • Experimental design : Use randomized crossover studies in animal models (e.g., rodents) with plasma sampling at fixed intervals. Normalize data to body weight and dose .
  • Statistical analysis : Apply non-compartmental modeling (e.g., WinNonlin®) and report confidence intervals for inter-subject variability .

Q. How are bacterial resistance mechanisms to this compound characterized at the genomic level?

Methodological Answer:

  • Methods : Whole-genome sequencing (Illumina/Nanopore) to identify mutations in gyrA or parC genes. Pair with phenotypic assays (e.g., efflux pump inhibition using verapamil) .
  • Data interpretation : Use bioinformatics tools (e.g., CLC Genomics) to align sequences with reference genomes (e.g., Pseudomonas aeruginosa PAO1) and annotate resistance-conferring SNPs .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound’s efficacy data across bacterial strains or infection models?

Methodological Answer:

  • Root-cause analysis : Compare experimental conditions (e.g., inoculum size, growth media pH) and strain metadata (e.g., virulence factors).
  • Statistical reconciliation : Use meta-analysis to pool data from multiple studies, adjusting for heterogeneity via random-effects models .
  • Case example : A 2023 study resolved conflicting MIC values for E. coli by standardizing cation-adjusted Mueller-Hinton broth .

Q. What experimental designs mitigate confounding variables in this compound’s pharmacodynamic studies?

Methodological Answer:

  • Control strategies : Implement blinding, randomization, and matched cohort designs (e.g., age/weight-stratified animal groups).
  • Advanced analytics : Use multivariate regression (e.g., ANCOVA) to adjust for covariates like renal clearance or protein binding .
  • Validation : Include internal controls (e.g., spiked plasma samples) to verify assay precision .

Q. How should time-kill curve data for this compound be statistically analyzed to model bactericidal activity?

Methodological Answer:

  • Modeling approaches : Fit data to sigmoidal Emax models using nonlinear regression (e.g., GraphPad Prism). Calculate parameters like Log10 CFU reduction over 24h.
  • Thresholds : Define bactericidal activity as ≥3-log reduction from baseline, with 95% confidence intervals .
  • Visualization : Plot time-kill curves with shaded error bands (see Figure 1 example) .

Data Analysis & Reporting

Q. What are the best practices for presenting this compound’s toxicity data in preclinical studies?

Methodological Answer:

  • Tabular format : Organize data by dose group, including histopathology scores, serum biomarkers (e.g., ALT/AST), and mortality rates. Use footnotes to explain scoring criteria .
  • Statistical rigor : Apply Kaplan-Meier survival analysis with log-rank tests for mortality data. Report p-values adjusted for multiple comparisons .

Q. How can researchers ensure reproducibility in this compound’s biofilm inhibition assays?

Methodological Answer:

  • Standardization : Use CDC biofilm reactors with pre-conditioned surfaces (e.g., polyethylene). Include crystal violet staining controls.
  • Metadata reporting : Document biofilm age, shear stress conditions, and imaging parameters (e.g., confocal microscopy settings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.